molecular formula C7H11BF3K B13565569 Potassium trifluoro(spiro[2.4]heptan-1-yl)borate

Potassium trifluoro(spiro[2.4]heptan-1-yl)borate

Cat. No.: B13565569
M. Wt: 202.07 g/mol
InChI Key: LNWSIOOLTAMRNF-UHFFFAOYSA-N
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Description

Potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide is a chemical compound with a unique structure that includes a spirocyclic framework. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the trifluoroborate group and the spirocyclic structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide typically involves the reaction of spiro[2.4]heptan-1-ylboronic acid with potassium trifluoroborate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

Potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of spirocyclic compounds and trifluoroborate derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate group can participate in various chemical reactions, while the spirocyclic structure provides stability and unique reactivity. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro({5-oxaspiro[2.4]heptan-1-yl})boranuide
  • Spiro[cyclopropane-1,2′-steroids]
  • Spiro[cyclopropane-1,9′-fluorene]

Uniqueness

Potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide is unique due to its specific spirocyclic structure and the presence of the trifluoroborate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11BF3K

Molecular Weight

202.07 g/mol

IUPAC Name

potassium;trifluoro(spiro[2.4]heptan-2-yl)boranuide

InChI

InChI=1S/C7H11BF3.K/c9-8(10,11)6-5-7(6)3-1-2-4-7;/h6H,1-5H2;/q-1;+1

InChI Key

LNWSIOOLTAMRNF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC12CCCC2)(F)(F)F.[K+]

Origin of Product

United States

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